molecular formula C10H9N3O2 B13924486 8-Nitro-1H-3-benzazepin-2-amine CAS No. 93516-80-4

8-Nitro-1H-3-benzazepin-2-amine

Cat. No.: B13924486
CAS No.: 93516-80-4
M. Wt: 203.20 g/mol
InChI Key: VLDISRKUXLDOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-1H-3-benzazepin-2-amine is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and potential therapeutic applications. The nitro group at the 8th position and the amine group at the 2nd position of the benzazepine ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1H-3-benzazepin-2-amine typically involves the nitration of a benzazepine precursor followed by amination. One common method includes the nitration of 1H-3-benzazepin-2-amine using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by purification steps to isolate the desired nitro compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Nitro-1H-3-benzazepin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Reduction: 8-Amino-1H-3-benzazepin-2-amine.

    Substitution: Various substituted benzazepine derivatives depending on the electrophile used.

Comparison with Similar Compounds

    1H-3-Benzazepin-2-amine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    8-Nitro-1H-2-benzazepin-3-one:

Uniqueness: 8-Nitro-1H-3-benzazepin-2-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and potential for diverse biological activities. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial applications.

Properties

CAS No.

93516-80-4

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

8-nitro-1H-3-benzazepin-2-amine

InChI

InChI=1S/C10H9N3O2/c11-10-6-8-5-9(13(14)15)2-1-7(8)3-4-12-10/h1-5H,6H2,(H2,11,12)

InChI Key

VLDISRKUXLDOMW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C=CN=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.